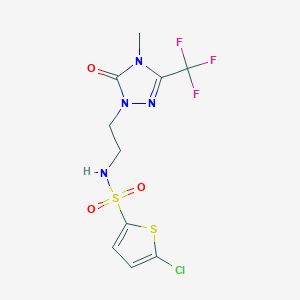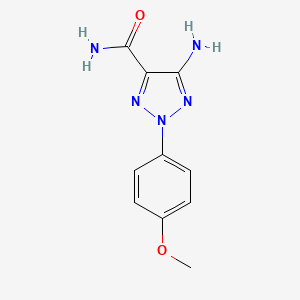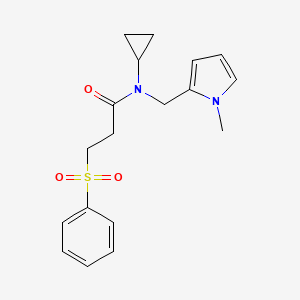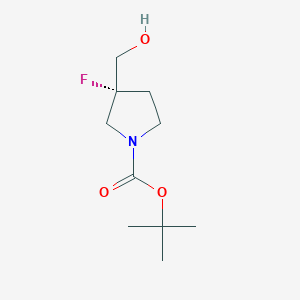
tert-Butyl (R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is likely a derivative of “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate”, which is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s also known as 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C10H19NO3 . The InChI string is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” include a molecular weight of 201.26, a density of 1.1±0.1 g/cm3, and a boiling point of 289.5±13.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Enzymatic Metabolism and Chemical Transformations
This compound has been studied for its role in enzymatic metabolism and chemical transformations. For instance, its metabolic processing in rat liver microsomes has been investigated, revealing insights into drug metabolism and disposition. The studies focused on the structural characterization of metabolites, emphasizing the importance of understanding the metabolic pathways of pharmaceutical compounds (Yoo et al., 2008).
Palladium-Catalyzed Coupling Reactions
It has been utilized in palladium-catalyzed coupling reactions, showcasing its potential in creating complex organic molecules. These reactions are crucial for constructing carbon-carbon bonds in organic synthesis, demonstrating the versatility of pyrrolidine derivatives in facilitating diverse chemical transformations (Wustrow & Wise, 1991).
Oxidation Reactions
Its derivatives have been employed as substrates in oxidation reactions catalyzed by dirhodium complexes. These studies contribute to the understanding of oxidation mechanisms and the development of new oxidation protocols for organic synthesis, highlighting the compound's utility in producing oxidized organic compounds (Ratnikov et al., 2011).
Antimicrobial Activity
Research into the synthesis and structural activity relationships of fluoronaphthyridines, including modifications with tert-butyl pyrrolidine derivatives, has indicated potential antimicrobial applications. These studies are significant for discovering new therapeutic agents with antibacterial properties (Bouzard et al., 1992).
Chemical Synthesis and Catalysis
Investigations into chemical synthesis and catalysis have explored the synthesis of complex molecules through reactions involving tert-butyl (R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives. These studies are crucial for advancing synthetic methodologies and understanding catalytic processes in organic chemistry (Crosby et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMKNNFZSSJGNC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@](C1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2760947.png)
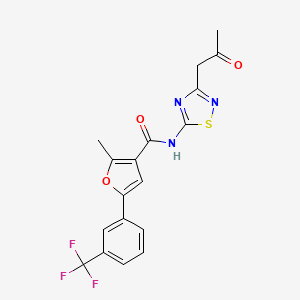
![2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2760951.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)
![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760959.png)
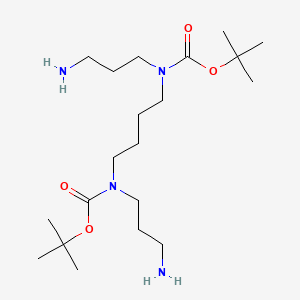

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2760964.png)
![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)
